molecular formula C8H5ClN2O2 B1590663 3-Chloro-4-nitro-1H-indole CAS No. 208511-07-3

3-Chloro-4-nitro-1H-indole

Cat. No.: B1590663
CAS No.: 208511-07-3
M. Wt: 196.59 g/mol
InChI Key: IBHFPQVONMGFLC-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.

Scientific Research Applications

Genotoxic and Tumor-promoting Potential

Research on structurally related nitrosated indole compounds, such as 4-chloro-methoxyindole, has demonstrated potential genotoxic effects and tumor-promoting activity. These findings, derived from in vitro studies using Salmonella and Chinese hamster V79 cells, highlight the importance of considering the mutagenic and carcinogenic potential of chloroindoles and their nitrosated counterparts. The inhibition of gap junctional intercellular communication, a marker for tumor-promoting activity, has been specifically noted, suggesting a similar scrutiny might be applicable for compounds like 3-Chloro-4-nitro-1H-indole (Tiedink, Haan, Jongen, & Koeman, 1991).

Synthetic Chemistry and Functionalization

The indole nucleus is integral to numerous biologically active compounds, and the synthesis and functionalization of indoles have been extensively studied. Palladium-catalyzed reactions have emerged as a powerful tool in this area, offering efficient methods for the construction of complex molecules. These methodologies, applicable to this compound, enable the synthesis of a wide array of substituted indoles, highlighting their versatility in organic synthesis (Cacchi & Fabrizi, 2005).

Biological Activity and Interaction Studies

Compounds bearing the indole nucleus, including derivatives of this compound, exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often linked to their interactions with DNA and proteins, underscoring the potential of this compound derivatives in therapeutic applications. Structural elucidation and interaction studies, including Hirshfeld surface analysis and DFT calculations, contribute to understanding their mechanism of action (Geetha et al., 2019).

Stress Response and Reactive Species

The role of tryptophan derivatives in stress responses, characterized by the generation of reactive oxygen and nitrogen species, is an area of significant interest. 3-Substituted indoles, similar to this compound, are part of natural chemical responses to physiological and biological stresses. These compounds interact with reactive species, forming various derivatives with potential biological effects. Such studies offer insights into the therapeutic applications of indole derivatives in conditions associated with oxidative stress (Peyrot & Ducrocq, 2008).

Safety and Hazards

3-Chloro-4-nitro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H317, H319, H335, and precautionary statements P261, P264, P270, P272, P280, P301, P301, P302, P312, P313, P321, P330, P333, P352, P363 .

Future Directions

Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Properties

IUPAC Name

3-chloro-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHFPQVONMGFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476498
Record name 3-CHLORO-4-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208511-07-3
Record name 3-CHLORO-4-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (1.23 g, 9.25 mmol) is added to a solution of 4-nitroindole (1.5 g, 9.25 mmol, Aldrich) in methylene chloride (75 mL). The resulting mixture is heated to reflux for 16 hours. Acetonitrile (10 mL) is added to the mixture and heating is continued for another 16 hours. The reaction is cooled to room temperature and the methylene chloride is removed by rotary evaporation. The residue is taken up in ethyl acetate and washed with water. The ethyl acetate layer is dried over magnesium sulfate, filtered and the solvents removed by rotary evaporation. The crude material is purified via silica gel column chromatography using 30% ethyl acetate/hexane as the eluent. The product containing fractions are combined and the solvents removed by rotary evaporation to yield 1.35 g of 3-chloro-4-nitroindole as an orange solid (74%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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